

# Spectroscopic Profile of 1-Boc-7-Azaindole: A Technical Guide

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## Compound of Interest

Compound Name: **1-Boc-7-azaindole**

Cat. No.: **B137363**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Boc-7-azaindole** (tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate), a key building block in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Boc-7-azaindole**, providing a quick reference for compound identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1-Boc-7-azaindole** (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.41	dd	4.8, 1.5	1H	H-6
7.95	dd	7.8, 1.5	1H	H-4
7.62	d	3.7	1H	H-2
7.15	dd	7.8, 4.8	1H	H-5
6.63	d	3.7	1H	H-3
1.68	s	-	9H	$\text{C}(\text{CH}_3)_3$

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **1-Boc-7-azaindole** (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
149.0	$\text{C}=\text{O}$
148.8	C-7a
144.1	C-6
130.6	C-4
127.9	C-2
120.2	C-5
116.8	C-3a
108.0	C-3
84.5	$\text{C}(\text{CH}_3)_3$
28.2	$\text{C}(\text{CH}_3)_3$

## Infrared (IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands for **1-Boc-7-azaindole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2978	Medium	C-H stretch (Boc)
1735	Strong	C=O stretch (Boc)
1595, 1475, 1435	Medium	C=C and C=N stretching (aromatic)
1369, 1348	Strong	C-H bend (Boc)
1255, 1157	Strong	C-O stretch (Boc)
795, 730	Strong	C-H out-of-plane bend (aromatic)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Boc-7-azaindole**

m/z	Ion
219.1	[M+H] <sup>+</sup>
218.1	[M] <sup>+</sup>
163.1	[M+H - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
119.1	[M+H - Boc] <sup>+</sup>

## Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

Instrumentation: A Bruker AVANCE 500 spectrometer, operating at 500 MHz for <sup>1</sup>H NMR and 125 MHz for <sup>13</sup>C NMR, was used for analysis.

Sample Preparation: Approximately 10-20 mg of **1-Boc-7-azaindole** was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

- $^1\text{H}$  NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.
- $^{13}\text{C}$  NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Infrared (IR) Spectroscopy

Instrumentation: A Thermo Nicolet Avatar 370 FT-IR spectrometer was used to record the infrared spectrum.

Sample Preparation: A small amount of **1-Boc-7-azaindole** was placed on a diamond attenuated total reflectance (ATR) crystal.

Data Acquisition: The spectrum was recorded in the range of 4000-650  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

## Mass Spectrometry

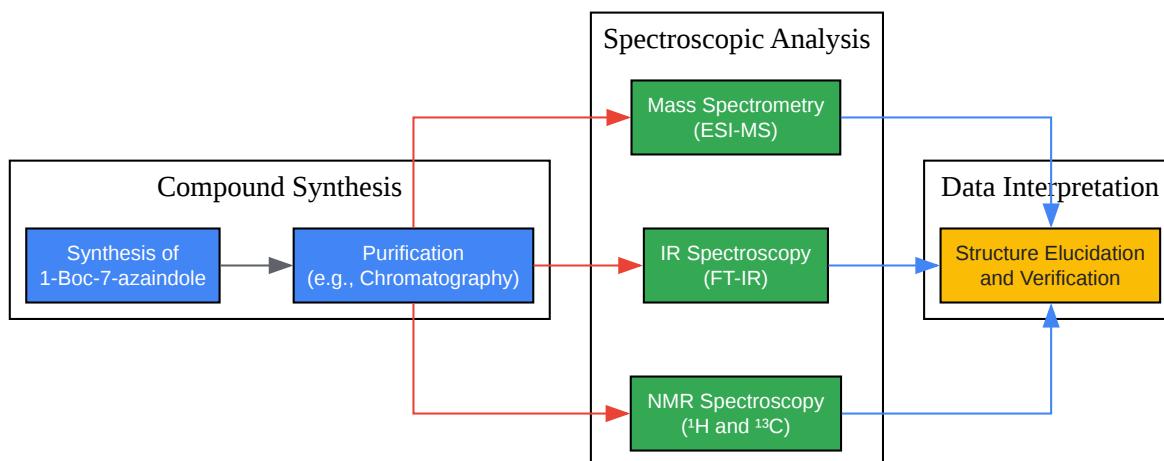
Instrumentation: A Waters XEVO TQ-S triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for mass analysis.

Sample Preparation: A dilute solution of **1-Boc-7-azaindole** was prepared in methanol at a concentration of approximately 10  $\mu\text{g/mL}$ .

**Data Acquisition:** The sample was introduced into the mass spectrometer via direct infusion at a flow rate of 10  $\mu\text{L}/\text{min}$ . The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a cone voltage of 30 V, and a desolvation temperature of 350 °C. The mass spectrum was acquired over a mass-to-charge ratio (m/z) range of 50-500.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a chemical compound like **1-Boc-7-azaindole**.



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Caption: General workflow for synthesis and spectroscopic analysis.

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